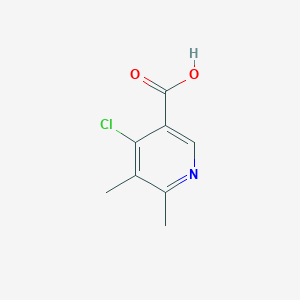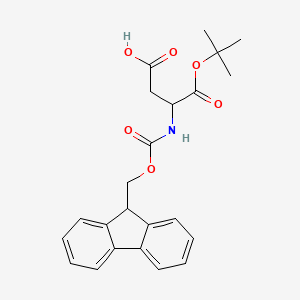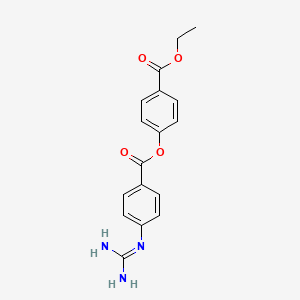![molecular formula C13H19ClN2 B12819234 (3AS,6aS)-1-benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B12819234.png)
(3AS,6aS)-1-benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3AS,6aS)-1-benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride is a complex organic compound known for its unique structural features and potential applications in various scientific fields This compound belongs to the class of octahydropyrrolo[3,4-b]pyrroles, which are characterized by their fused bicyclic ring systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AS,6aS)-1-benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrrole Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrole ring. This can be achieved through a condensation reaction between an amine and a diketone under acidic or basic conditions.
Hydrogenation: The resulting pyrrole compound undergoes hydrogenation to form the octahydropyrrolo[3,4-b]pyrrole core. This step usually requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3AS,6aS)-1-benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents at the benzyl group.
Scientific Research Applications
Chemistry
In chemistry, (3AS,6aS)-1-benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Preliminary studies suggest that it may have activity against certain types of cancer cells and could be developed as an anticancer agent.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of (3AS,6aS)-1-benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but its potential to affect neurotransmitter systems and cellular signaling pathways is of particular interest.
Comparison with Similar Compounds
Similar Compounds
- (3aS,6aS)-1-methyl-hexahydropyrrolo[3,4-b]pyrrole dihydrochloride
- (3aS,6aS)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid tert-butyl ester
Uniqueness
Compared to similar compounds, (3AS,6aS)-1-benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride stands out due to the presence of the benzyl group, which enhances its chemical reactivity and potential biological activity. This structural feature allows for more diverse chemical modifications and applications, making it a valuable compound in both research and industrial contexts.
Properties
Molecular Formula |
C13H19ClN2 |
|---|---|
Molecular Weight |
238.75 g/mol |
IUPAC Name |
(3aS,6aS)-1-benzyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole;hydrochloride |
InChI |
InChI=1S/C13H18N2.ClH/c1-2-4-11(5-3-1)10-15-7-6-12-8-14-9-13(12)15;/h1-5,12-14H,6-10H2;1H/t12-,13+;/m0./s1 |
InChI Key |
NALGJLJNZAKJTK-JHEYCYPBSA-N |
Isomeric SMILES |
C1CN([C@H]2[C@@H]1CNC2)CC3=CC=CC=C3.Cl |
Canonical SMILES |
C1CN(C2C1CNC2)CC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


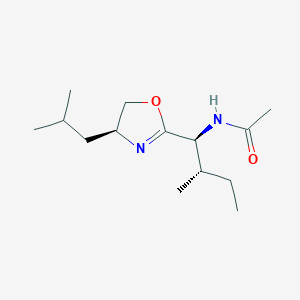
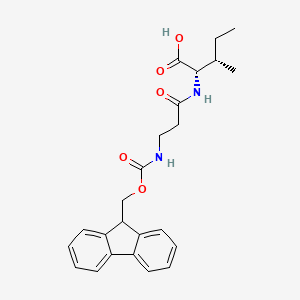
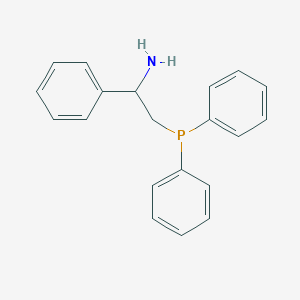
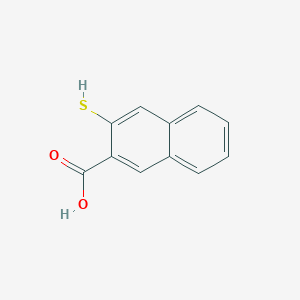

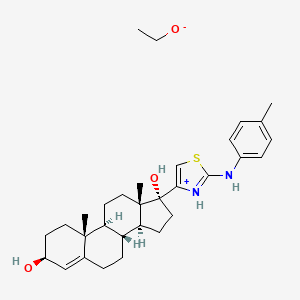
![6-Bromothiazolo[4,5-b]pyridine-2-carbonitrile](/img/structure/B12819179.png)
![Nalpha-Boc-Nomega-(2,2,4,6,7-pentamethyl-2,3-dihydrobenzo[b]furan-5-ylsulfonyl)-D-arginine](/img/structure/B12819186.png)
![(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine hydrochloride](/img/structure/B12819191.png)

